molecular formula C14H14O6 B1158311 beta-Dihydroplumericinic acid CAS No. 59204-61-4

beta-Dihydroplumericinic acid

Cat. No.: B1158311
CAS No.: 59204-61-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Dihydroplumericinic acid: is a natural product that belongs to the class of iridoids. It is primarily used in research related to life sciences. The compound has the molecular formula C14H14O6 and a molecular weight of 278.26 g/mol . It is known for its potential bioactivity and is often studied for its various properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Dihydroplumericinic acid typically involves the extraction from natural sources, such as the herbs of Plumeria rubra. The compound can be isolated using various chromatographic techniques .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is generally produced in small quantities for research purposes. The compound is often synthesized in laboratories using standard organic synthesis techniques, including the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: beta-Dihydroplumericinic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of beta-Dihydroplumericinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cell signaling pathways. The exact molecular targets are still under investigation, but it is known to interact with various proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

  • Allamandicin (CAS#51838-83-6)
  • 15-Demethylplumieride (CAS#132586-69-7)
  • Plumieride (CAS#511-89-7)
  • 13-O-p-Coumaroylplumieride (CAS#80416-52-0)
  • Protoplumericin A (CAS#80396-57-2)

Comparison: beta-Dihydroplumericinic acid shares structural similarities with these compounds, particularly in the iridoid framework. it is unique in its specific functional groups and stereochemistry, which contribute to its distinct bioactivity and chemical properties . Each of these similar compounds has its own set of bioactivities and applications, making them valuable in different research contexts.

Properties

IUPAC Name

(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJLGDWPUYQSHL-DQDOGHDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.